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molecular formula C10H10N2OS B8759775 5-(2,5-Dimethyl-1H-pyrrol-1-YL)thiazole-4-carbaldehyde

5-(2,5-Dimethyl-1H-pyrrol-1-YL)thiazole-4-carbaldehyde

Cat. No. B8759775
M. Wt: 206.27 g/mol
InChI Key: GYOORSJTTWOEKW-UHFFFAOYSA-N
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Patent
US07829572B2

Procedure details

To a solution of (5-(2,5-dimethyl-1H-pyrrol-1-yl)thiazol-4-yl)methanol (86 mg, 0.41 mmol) in methylene chloride was added manganese dioxide (359 mg, 4.13 mmol). The reaction was warmed up to reflux for 3 h. The crude mixture was purified with silica gel chromatography to give an oil of 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiazole-4-carbaldehyde (17 mg). 1H NMR (400 MHz, CDCl3) δ 9.72 (s, 1H), 8.87 (s, 1H), 5.98 (s, 2H), 2.05 (s, 6H). MS m/z 207.2 (M+H)+.
Name
(5-(2,5-dimethyl-1H-pyrrol-1-yl)thiazol-4-yl)methanol
Quantity
86 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
359 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]([C:8]2[S:12][CH:11]=[N:10][C:9]=2[CH2:13][OH:14])[C:4]([CH3:7])=[CH:5][CH:6]=1>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH3:7][C:4]1[N:3]([C:8]2[S:12][CH:11]=[N:10][C:9]=2[CH:13]=[O:14])[C:2]([CH3:1])=[CH:6][CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
(5-(2,5-dimethyl-1H-pyrrol-1-yl)thiazol-4-yl)methanol
Quantity
86 mg
Type
reactant
Smiles
CC=1N(C(=CC1)C)C1=C(N=CS1)CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
359 mg
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed up
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified with silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
CC=1N(C(=CC1)C)C1=C(N=CS1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 17 mg
YIELD: CALCULATEDPERCENTYIELD 20.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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